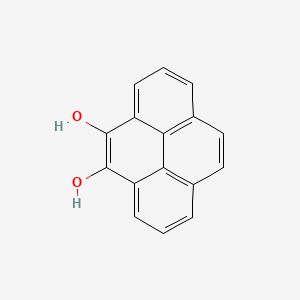
4,5-Dihydroxypyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydroxypyrene is a chemical compound that is a part of the phenanthrenes group . It is also known as cis-4,5-Dihydroxy-4,5-dihydropyrene . The molecular formula of this compound is C16H12O2 .
Synthesis Analysis
The synthesis of 4,5-Dihydroxypyrene involves a one-pot direct reduction of a carbonyl group of pyrene-4,5-dione with sodium dithionite to be converted to a diol intermediate . This process is followed by the diarylation of 4,5-dihydroxypyrene .Molecular Structure Analysis
The molecular structure of 4,5-Dihydroxypyrene is represented by the InChI string: InChI=1S/C16H12O2/c17-15-11-5-1-3-9-7-8-10-4-2-6-12 (16 (15)18)14 (10)13 (9)11/h1-8,15-18H/t15-,16+ . The average mass of this compound is 236.26530 .Chemical Reactions Analysis
The degradation of 4,5-Dihydroxypyrene involves several steps. After dehydrogenation, pyrene is transformed into cis 4-5-dihydroxy-4-5-dihydropyrene . This is subsequently converted to pyrene cis 4-5 dihydrodiol . This later is rearomatizated and subsequent ring cleavage dioxygenation resulting in the formation of 4-5 dicarboxyphenanthrene .Aplicaciones Científicas De Investigación
Mutagenicity Enhancement : 4,5-Dihydroxypyrene, identified in metabolites of pyrene by rat liver microsomal fraction, can intensively enhance the mutagenicity of 2-acetylaminofluorene (AAF) (Okamoto & Yoshida, 1981).
Bile Metabolite Identification : In the bile of rats treated with pyrene, compounds such as pyrene and tran8-4,5-dihydro-4,5-dihydroxypyrene were identified, suggesting their potential role in pyrene metabolism (Walker & Hope, 1964).
Fungal Metabolism : The basidiomycete Crinipellis stipitaria metabolizes pyrene into metabolites including trans-4,5-dihydro-4,5-dihydroxypyrene, indicating a detoxification process for polycyclic aromatic hydrocarbons by this fungus (Lange et al., 1994).
Macrocycles Synthesis : The synthesis of 1,8-pyrenylene-ethynylene macrocycles involved the use of 1,8-dibromo-4,5-dialkoxypyrenes, highlighting the chemical versatility of dihydroxypyrene derivatives (Venkataramana et al., 2011).
Spectroelectrochemical Sensor Application : 4,5-Dihydroxypyrene has been used in spectroelectrochemical sensors for the detection of organic compounds, showcasing its utility in analytical chemistry (Pinyayev et al., 2010).
Electrolysis Mechanism Study : Studies of 8-hydroxypyrene-1,3,6-trisulfonic acid, a related compound, have helped in understanding the electrolysis mechanism for the development of spectroelectrochemical sensors (Andrews et al., 2010).
Direcciones Futuras
Future studies on the anaerobic degradation of pyrene would be a great initiative to understand and address the degradation mechanism pathway . Although some strains are identified to degrade pyrene in reduced or total absence of oxygen, the degradation pathway of more than 90% remains unclear and incomplete . Additionally, the present review recommends the use of the combination of various strains of anaerobic fungi and a fungi consortium and anaerobic bacteria to achieve maximum efficiency of the pyrene biodegradation mechanism .
Propiedades
Número CAS |
83500-79-2 |
|---|---|
Nombre del producto |
4,5-Dihydroxypyrene |
Fórmula molecular |
C16H10O2 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
pyrene-4,5-diol |
InChI |
InChI=1S/C16H10O2/c17-15-11-5-1-3-9-7-8-10-4-2-6-12(16(15)18)14(10)13(9)11/h1-8,17-18H |
Clave InChI |
UKDSXSFLFJKPSJ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=C(C4=CC=CC(=C43)C=C2)O)O |
SMILES canónico |
C1=CC2=C3C(=C1)C(=C(C4=CC=CC(=C43)C=C2)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



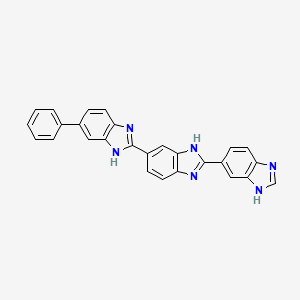
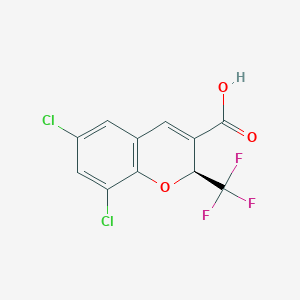
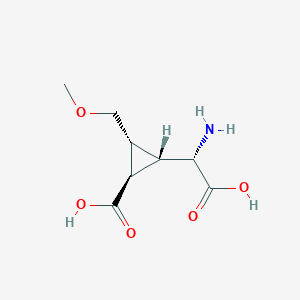
![3,11,13,15-tetrahydroxy-1,6,9,9-tetramethyl-6,7,9,16-tetrahydro-14H-6,16-epoxyanthra[2,3-e]benzo[b]oxocin-14-one](/img/structure/B1240703.png)
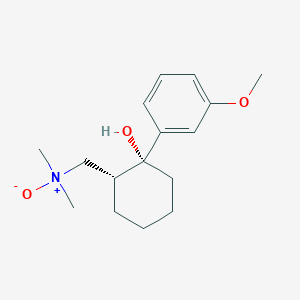
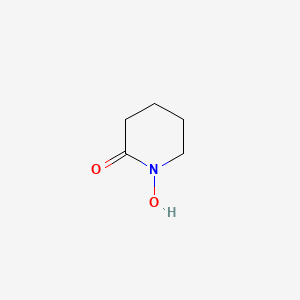
![[(1S,2S,3R,5S,8R,9R,10R)-10-acetyloxy-1,2,9-trihydroxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (3R)-3-(dimethylamino)-3-phenylpropanoate](/img/structure/B1240712.png)
![(E)-1-[8-(4-fluorophenyl)-3,4-dihydro-1H-pyrazolo[5,1-c][1,2,4]triazin-2-yl]-3-phenylprop-2-en-1-one](/img/structure/B1240713.png)
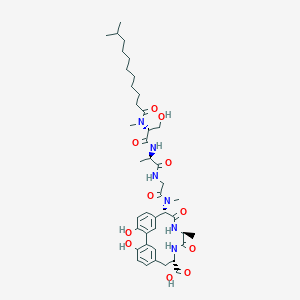
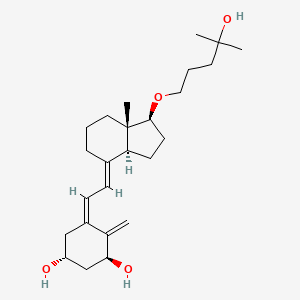
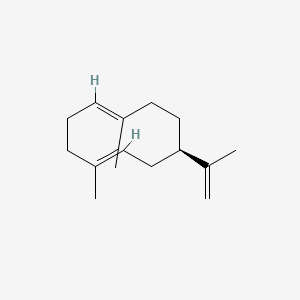
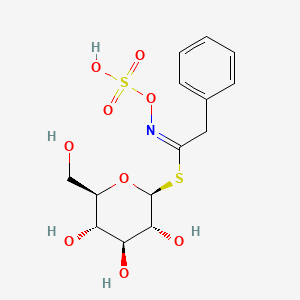
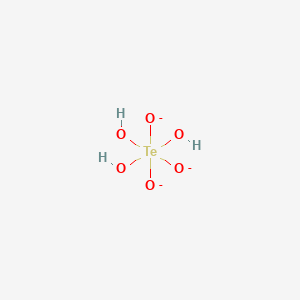
![N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B1240722.png)